molecular formula C15H21BN2O2 B12074526 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 1310383-44-8

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B12074526
CAS No.: 1310383-44-8
M. Wt: 272.15 g/mol
InChI Key: HZIWNYXGDWQSFY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boron-containing heterocyclic compound It is characterized by the presence of an indazole core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the reaction of 2,6-dimethylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The indazole core can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced indazole derivatives.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indazole core can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylindazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-Bromo-2,6-dimethylindazole: Contains a bromine atom instead of the boronate ester group, leading to different reactivity.

    2,6-Dimethyl-5-phenylindazole: Substituted with a phenyl group, affecting its chemical properties and applications.

Uniqueness

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its boronate ester group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound for the development of new materials, pharmaceuticals, and catalysts.

Properties

CAS No.

1310383-44-8

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

HZIWNYXGDWQSFY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C

Origin of Product

United States

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